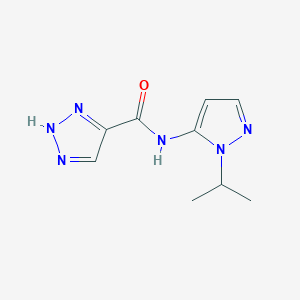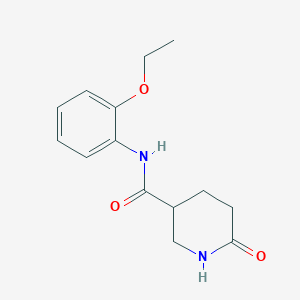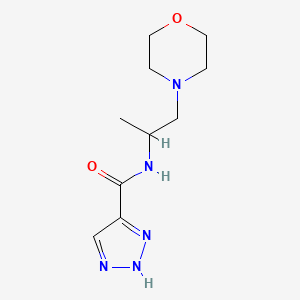
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide, also known as PTZ-343, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is not fully understood. However, it is known that this compound inhibits the activity of an enzyme called poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell survival. Inhibition of PARP-1 can lead to DNA damage and cell death, which may explain the anti-cancer effects of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide. In addition, PARP-1 is also involved in the production of pro-inflammatory cytokines, which may explain the anti-inflammatory effects of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide.
Biochemical and Physiological Effects
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. This compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of the immune response. In addition, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been found to reduce oxidative stress and neuroinflammation in the brain, which may explain its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is its ease of synthesis. This compound can be synthesized in high yields using a relatively simple process. In addition, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
One of the limitations of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is its poor solubility in water. This can make it difficult to administer this compound in animal studies and clinical trials. In addition, the exact mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is not fully understood, which makes it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide. One area of research is the development of more soluble derivatives of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide that can be administered more easily in animal studies and clinical trials. Another area of research is the optimization of the therapeutic effects of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide by further understanding its mechanism of action. In addition, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide may have potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases, which should be explored in future studies.
Synthesemethoden
The synthesis of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide involves the reaction of 2-propan-2-ylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole in the presence of a base to form N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide. The synthesis of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is a relatively simple process and can be achieved in high yields.
Wissenschaftliche Forschungsanwendungen
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has also been studied for its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has also been studied for its potential neuroprotective effects. This compound has been found to protect neurons from oxidative stress and reduce neuroinflammation, which are both involved in the development of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-6(2)15-8(3-4-11-15)12-9(16)7-5-10-14-13-7/h3-6H,1-2H3,(H,12,16)(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJVWDHRPXUKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)

![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)

![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)

![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)